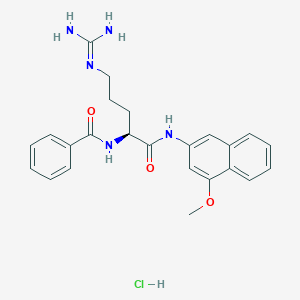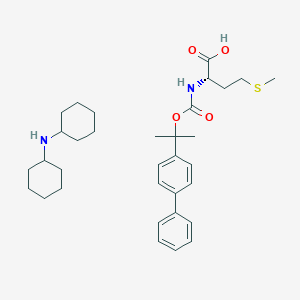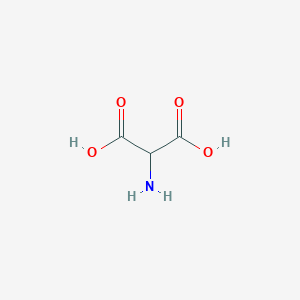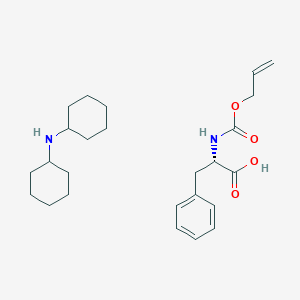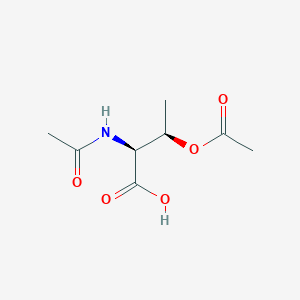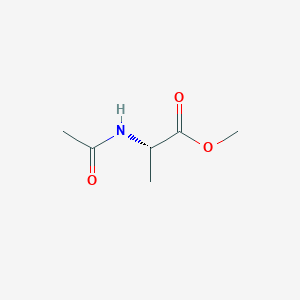
(S)-Methyl 2-acetamidopropanoate
Übersicht
Beschreibung
“(S)-Methyl 2-acetamidopropanoate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “AC-ALA-OME”, “N-Acetyl-L-alanine methyl ester”, and "methyl (2S)-2-acetamidopropanoate" . The compound has a molecular weight of 145.16 g/mol .
Molecular Structure Analysis
“(S)-Methyl 2-acetamidopropanoate” contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-acetamidopropanoate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 g/mol . It has a computed XLogP3 value of -0.6, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
-
Biotechnological Applications
- In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
- S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
- Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
-
Chemistry and Applications of Metal–Organic Frameworks
- Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
- Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
-
Biotechnological Applications
- In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
- S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
- Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
-
Chemistry and Applications of Metal–Organic Frameworks
- Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
- Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamidopropanoate | |
CAS RN |
869082-12-2 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

